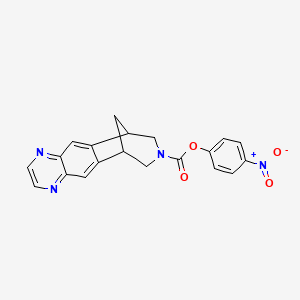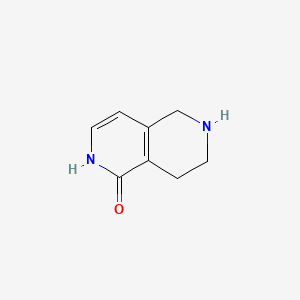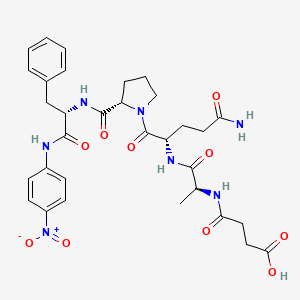
Suc-Ala-Gln-Pro-Phe-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suc-Ala-Gln-Pro-Phe-pNA is a chromogenic substrate . It appears as a white to faint yellow powder . It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q .
Synthesis Analysis
The synthesis of Suc-Ala-Gln-Pro-Phe-pNA has been reported . It is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases .Molecular Structure Analysis
The molecular formula of Suc-Ala-Gln-Pro-Phe-pNA is C32H39N7O10 . The molecular weight is 681.703.Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline . The trans form of the peptide is readily cleaved by chymotrypsin. The remaining cis form can be enzymatically converted to the trans form by PPIase .Physical And Chemical Properties Analysis
Suc-Ala-Gln-Pro-Phe-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . The melting point is 184-187 °C .Applications De Recherche Scientifique
Hydrolase Identification in Hog Kidney Cytosol : A study identified a hydrolase in hog kidney cytosol capable of hydrolyzing an artificial elastase substrate, Suc-(Ala)3-pNA, but not natural substrates like elastin. This enzyme was identified as proline endopeptidase, an oxytocin-degrading enzyme (Soeda, Ohyama, & Nagamatsu, 1984).
Human Cyclophilin Interaction with Peptides : Research on human cyclophilin hCyp-18 demonstrated its ability to bind peptides derived from Suc-Ala-Ala-Pro-Phe-pNA. Notably, only proline-containing peptides could efficiently block its peptidyl-prolyl cis/trans isomerase activity (Demange, Moutiez, Vaudry, & Dugave, 2001).
Enzyme Hydrolysis of Synthetic Substrates : A study focused on a metal-dependent peptidase in human serum, which hydrolyzes a synthetic substrate of vertebrate collagenase. The enzyme was also found to be involved in the hydrolysis of Suc-(Ala)3-pNA (Hori, Yanagisawa, & Nagai, 1982).
Serine Proteases Substrate Selectivity : A biochemistry study explored the substrate selectivity of serine proteases, investigating the hydrolysis of various substrates including Suc-Ala-Ala-Pro-Phe-pNA. The study provided insights into the enzymatic process and substrate interaction (Case & Stein, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)/t19-,23-,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLALNSUIXPEGB-KMAVCZJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N7O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Gln-Pro-Phe-pNA | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
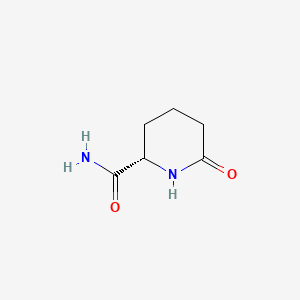
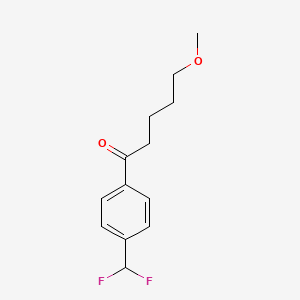
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
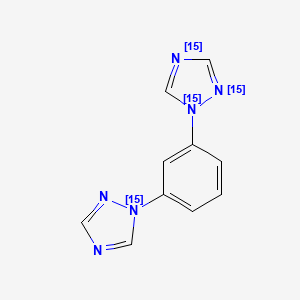
![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)
